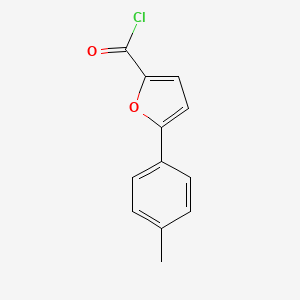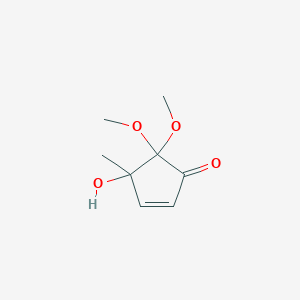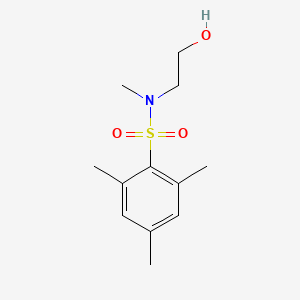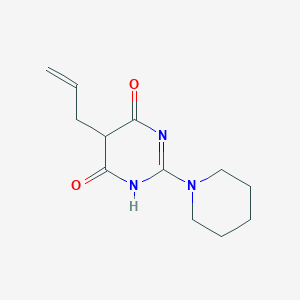
2-Furancarbonyl chloride, 5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of furan, a heterocyclic aromatic compound, and contains a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction typically involves refluxing 2-furoic acid in excess thionyl chloride on a water bath . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the acid to the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves similar methods but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. Industrial production may also involve additional purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Reagents such as alcohols and amines are used in condensation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Condensation Products: Esters and amides are the primary products of condensation reactions.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonyl chloride, 5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoyl chloride: A simpler acyl chloride derivative of furan.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a furan ring.
4-Methylbenzoyl chloride: An acyl chloride with a 4-methylphenyl group but without the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is unique due to the presence of both the furan ring and the 4-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
60336-00-7 |
|---|---|
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
5-(4-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
BCSYSMPRAHURGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)




![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)




